molecular formula C19H26N4O3 B2479810 N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide CAS No. 1285923-07-0

N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide

Cat. No.: B2479810
CAS No.: 1285923-07-0
M. Wt: 358.442
InChI Key: WNFXMFNUWGVOHM-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide is a complex organic compound that features a cyanocyclohexyl group, a furan-2-carbonyl group, and a piperazinyl group

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-15(17(24)21-19(14-20)7-3-2-4-8-19)22-9-11-23(12-10-22)18(25)16-6-5-13-26-16/h5-6,13,15H,2-4,7-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFXMFNUWGVOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the cyanocyclohexyl group: This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions.

    Introduction of the furan-2-carbonyl group: This step may involve the acylation of piperazine with furan-2-carbonyl chloride in the presence of a base such as triethylamine.

    Coupling of the two intermediates: The final step could involve coupling the cyanocyclohexyl intermediate with the furan-2-carbonyl piperazine intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Primary amines.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-[4-(benzoyl)piperazin-1-yl]propanamide
  • N-(1-cyanocyclohexyl)-2-[4-(thiophen-2-carbonyl)piperazin-1-yl]propanamide

Uniqueness

N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide is unique due to the presence of the furan-2-carbonyl group, which imparts distinct chemical and biological properties compared to similar compounds with different substituents.

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